molecular formula C6H10N2O5 B13045402 Nalpha-Methoxycarbonyl-L-asparagine CAS No. 1437-23-6

Nalpha-Methoxycarbonyl-L-asparagine

Cat. No.: B13045402
CAS No.: 1437-23-6
M. Wt: 190.15 g/mol
InChI Key: CDPRLLAEGXGMGP-VKHMYHEASA-N
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Description

(Methoxycarbonyl)-L-asparagine is a derivative of the amino acid L-asparagine, where the carboxyl group is esterified with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (methoxycarbonyl)-L-asparagine typically involves the esterification of L-asparagine. One common method is the reaction of L-asparagine with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of (methoxycarbonyl)-L-asparagine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized acid catalysts can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (Methoxycarbonyl)-L-asparagine can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to the carboxyl group under acidic or basic conditions.

    Amidation: The amino group can react with carboxylic acids or their derivatives to form amides.

    Substitution: The methoxy group can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Amidation: Carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Hydrolysis: L-asparagine and methanol.

    Amidation: N-substituted asparagine derivatives.

    Substitution: Various substituted asparagine derivatives depending on the nucleophile used.

Scientific Research Applications

(Methoxycarbonyl)-L-asparagine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its role in protein modification and as a potential probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (methoxycarbonyl)-L-asparagine depends on its specific application. In biochemical studies, it can act as a substrate or inhibitor for enzymes that recognize asparagine or its derivatives. The ester group can be hydrolyzed by esterases, releasing L-asparagine and methanol, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

    L-Asparagine: The parent amino acid, which lacks the methoxycarbonyl group.

    N-Acetyl-L-asparagine: Another derivative where the amino group is acetylated instead of esterified.

    L-Asparagine Methyl Ester: Similar to (methoxycarbonyl)-L-asparagine but with a methyl ester group instead of a methoxycarbonyl group.

Uniqueness: (Methoxycarbonyl)-L-asparagine is unique due to the presence of the methoxycarbonyl group, which imparts different chemical properties compared to other derivatives. This modification can influence its reactivity, solubility, and interaction with biological molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

1437-23-6

Molecular Formula

C6H10N2O5

Molecular Weight

190.15 g/mol

IUPAC Name

(2S)-4-amino-2-(methoxycarbonylamino)-4-oxobutanoic acid

InChI

InChI=1S/C6H10N2O5/c1-13-6(12)8-3(5(10)11)2-4(7)9/h3H,2H2,1H3,(H2,7,9)(H,8,12)(H,10,11)/t3-/m0/s1

InChI Key

CDPRLLAEGXGMGP-VKHMYHEASA-N

Isomeric SMILES

COC(=O)N[C@@H](CC(=O)N)C(=O)O

Canonical SMILES

COC(=O)NC(CC(=O)N)C(=O)O

Origin of Product

United States

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